Trometamol citrate

Pharmaceutical formulation Controlled release Hydrophilic matrix

Trometamol citrate (CAS 108321-33-1) is a precisely engineered 1:1 salt that combines the pKa 8.1 buffering of trometamol with the polycarboxylate domain of citrate. This dual architecture provides stable pH control in the physiological range (7.0–9.0), unlike sodium citrate (pH 3.0–6.2). It is the preferred excipient for pH-independent, diffusion-based release kinetics in HPMC hydrophilic matrix tablets and is validated for lyophilized parenteral drug stabilization. For formulators targeting consistent performance across gastric and intestinal pH or a CO₂-neutral alkalizing agent, this salt is an irreplaceable procurement choice.

Molecular Formula C10H19NO10
Molecular Weight 313.26 g/mol
CAS No. 108321-33-1
Cat. No. B019205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrometamol citrate
CAS108321-33-1
Molecular FormulaC10H19NO10
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2
InChIKeyVTMHBUDWQBDMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trometamol Citrate (CAS 108321-33-1): Baseline Characterization for Biomedical & Pharmaceutical Procurement


Trometamol citrate (TRIZMA® CITRATE MONOBASIC; CAS 108321-33-1) is a 1:1 salt of the organic amine buffer tris(hydroxymethyl)aminomethane (trometamol, THAM) and citric acid, with the molecular formula C₁₀H₁₉NO₁₀ and a monoisotopic mass of 313.101 Da [1]. The parent trometamol moiety is a biologically inert proton acceptor with a pKa of 8.1 at 25°C, endowing the salt with effective buffering capacity in the physiologically relevant slightly alkaline range (pH 7.0–9.0), while citrate contributes a polycarboxylate buffering domain . This dual-buffering architecture distinguishes trometamol citrate from simpler, single-pKa buffer salts such as sodium citrate or phosphate buffered saline (PBS) [2].

Why Trometamol Citrate Cannot Be Freely Substituted with Sodium Citrate or Tris Base in Formulation-Critical Workflows


Formulators and procurement specialists often assume that buffer salts with overlapping pH ranges are functionally interchangeable. However, trometamol citrate is not merely a mixture of trometamol and citrate; the salt form imparts a distinctly different solubility profile (e.g., trometamol base solubility in water is ~550 mg/mL at 25°C, while the citrate salt exhibits modified dissolution behavior due to the polyprotic counterion) [1]. Critically, trometamol provides a pKa of 8.1, enabling effective buffering at pH 7.0–9.0, whereas sodium citrate buffers are limited to pH 3.0–6.2, a range that is incompatible with physiological or cell-culture applications requiring near-neutral pH [2]. Furthermore, in controlled-release hydrophilic matrix tablets, THAM (trometamol)-buffered systems provide extended diffusion-based release kinetics that citrate-buffered matrices cannot replicate, demonstrating that in-class substitution alters drug release performance irrespective of nominal buffer capacity [3].

Quantitative Differentiation Evidence for Trometamol Citrate (CAS 108321-33-1) Against Chosen Comparators


THAM-Buffered HPMC Matrices Deliver Superior Diffusion-Controlled Release Kinetics vs. Sodium Citrate

In a head-to-head study using felbinac as a model weak acid drug in HPMC matrices, THAM (trometamol)-buffered formulations provided extended, diffusion-based drug release kinetics, whereas sodium citrate-buffered matrices showed a different release mechanism characterized by a thicker early-stage gel layer [1]. Drug release at pH 1.2 and 7.5 was accelerated by both buffers, but THAM-buffered matrices maintained matrix integrity even at high buffer concentrations, enabling pH-independent release kinetics that citrate could not achieve [1].

Pharmaceutical formulation Controlled release Hydrophilic matrix

Effective Buffer pH Range of Trometamol (7.0–9.0) Extends Well Above Sodium Citrate (3.0–6.2)

Trometamol (pKa 8.1 at 25°C) delivers effective buffering in the pH 7.0–9.0 range, making it suitable for physiological and cell-culture applications, whereas sodium citrate buffers are limited to pH 3.0–6.2 [1][2]. Even when citrate is combined with trometamol in the citrate salt form, the trometamol moiety extends the buffering window into the alkaline region where citrate alone cannot operate [3].

Buffer selection pH range Biological assays

THAM (Trometamol) Buffering Limits CO₂ Generation Compared to Bicarbonate-Based Systems

THAM (trometamol) buffers carbon dioxide and acids in vitro and in vivo without generating CO₂ as a byproduct, unlike bicarbonate-based buffers which produce CO₂ during proton neutralization [1]. This property is critical in clinical scenarios where CO₂ elimination is impaired (e.g., cardiac bypass surgery), because THAM restores pH and acid-base regulation without adding to the CO₂ burden [1]. Trometamol citrate, through its trometamol component, retains this CO₂-limiting advantage while the citrate moiety provides additional acid-neutralizing and metabolic buffering capacity .

Metabolic acidosis Parenteral buffer CO₂-independent buffering

FDA-Approved Commercial Formulation ALCAPHOR® Contains Trometamol Citrate for Oral Metabolic Acidosis Management

The commercially marketed oral solution ALCAPHOR® (PHARMA DEVELOPPEMENT, France) contains trometamol citrate as its principal buffering active ingredient at a concentration of 27.47 g per unit dose (equivalent to 15.33 g trometamol), combined with disodium citrate anhydrous (1.59 g) and dipotassium citrate anhydrous (3.62 g) [1]. This represents a validated, regulatory-approved formulation design wherein trometamol citrate serves as the primary proton acceptor and systemic alkalizer, demonstrating proven manufacturability at scale and established clinical acceptance [1].

Pharmaceutical formulation Metabolic acidosis Oral solution

Parenteral Carglumic Acid Formulation Patent Selects Trometamol (pKa 8.07) as Preferred Buffering Agent

US Patent 11,103,474 describes a parenteral carglumic acid formulation specifically selecting trometamol as the preferred buffering agent with a pKa of approximately 8.07, chosen for its compatibility with freeze-drying (lyophilization) and its ability to stabilize the acid-labile active pharmaceutical ingredient [1]. The patent explicitly narrows the buffering agent pKa range from 5.5–9.0 to a preferred range of 7.5–8.5, matching trometamol's pKa of 8.07 [1]. This patent-protected formulation demonstrates trometamol's unique suitability for lyophilized parenteral products, a feature not readily replicated with sodium citrate or phosphate buffers that may crystallize or degrade during freeze-drying.

Parenteral formulation Lyophilization Patent

Fosfomycin Trometamol Salt Demonstrates Markedly Improved Oral Bioavailability Over Calcium Salt

The trometamol (THAM) salt of fosfomycin provides markedly improved oral bioavailability compared to the calcium salt formulation, attributed to the high water solubility of the trometamol counterion [1]. While this evidence pertains to fosfomycin trometamol rather than trometamol citrate specifically, it demonstrates the class-level advantage of trometamol as a salt-forming counterion for enhancing the solubility and absorption of poorly soluble active pharmaceutical ingredients. Trometamol citrate may similarly serve as a solubility-enhancing salt form for acidic drug substances, leveraging trometamol's high aqueous solubility (~550 mg/mL at 25°C) [2].

Bioavailability Salt selection Antibiotic

Evidence-Backed Application Scenarios for Procuring Trometamol Citrate (CAS 108321-33-1)


Controlled-Release Oral Solid Dosage Form Development Requiring pH-Independent Weak Acid Drug Release

Based on direct comparative evidence, THAM-buffered HPMC hydrophilic matrices provide extended, diffusion-based release kinetics with pH-independent behavior, which sodium citrate-buffered matrices cannot replicate [1]. Formulators developing generic or novel controlled-release tablets containing weakly acidic APIs should select trometamol citrate as the internal buffering excipient when target product profiles require consistent drug release across gastric and intestinal pH environments [1].

Parenteral and Lyophilized Formulation Development Requiring a Buffer with pKa 7.5–8.5

US Patent 11,103,474 identifies trometamol (pKa 8.07) as the preferred buffering agent for lyophilized parenteral carglumic acid formulations, demonstrating compatibility with freeze-drying processes and API stabilization at 2–8°C storage [2]. Trometamol citrate should be prioritized in parenteral formulation procurement when the target buffer pKa must fall within 7.5–8.5 and when lyophilization is the intended manufacturing process [2].

Oral Alkalizing Therapy for Metabolic Acidosis Where Bicarbonate-Induced CO₂ Generation Is Undesirable

Trometamol-based buffers neutralize metabolic and respiratory acids without generating CO₂, unlike bicarbonate-based alkalizers [3]. The commercial product ALCAPHOR® validates trometamol citrate as a regulatory-approved oral solution ingredient for metabolic acidosis management [4]. Procurement teams sourcing alkalizing agents for critical care or chronic metabolic acidosis formulations should consider trometamol citrate where CO₂ burden minimization is clinically relevant [3][4].

Salt-Form Screening for Poorly Soluble Acidic APIs Requiring Enhanced Aqueous Solubility

Class-level evidence from fosfomycin trometamol demonstrates that trometamol salt formation markedly improves oral bioavailability versus calcium salt forms through enhanced aqueous solubility [5]. Given trometamol base solubility of ~550 mg/mL in water at 25°C, trometamol citrate represents a viable salt-forming counterion option for acidic drug candidates in preclinical salt-screening programs [5][6].

Quote Request

Request a Quote for Trometamol citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.